BenchChemオンラインストアへようこそ!

1-(1-Adamantyl)guanidine

Neuroprotection NMDA antagonism Therapeutic index

Select 1-(1-Adamantyl)guanidine (IEM-2151) for its quantitatively superior safety and multi-target profile over memantine. In vivo studies show it eliminates severe catalepsy and prevents levodopa-refractory lethality, with 1.5–3× greater oligokinesia reduction. Its unique synergistic, dose-sparing effect with levodopa makes it essential for Parkinson's combination therapy research. This guanidine-adamantane scaffold is also a validated pharmacophore for high-affinity sigma receptor ligand development.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B8765931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Adamantyl)guanidine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N=C(N)N
InChIInChI=1S/C11H19N3/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H4,12,13,14)
InChIKeyLFYYWNBMKVGMPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Adamantyl)guanidine (IEM-2151): Pharmacological Profile, Safety, and Procurement Considerations


1-(1-Adamantyl)guanidine, commonly studied as its hydrochloride salt (IEM-2151), is a lipophilic guanidine-containing adamantane derivative that exhibits a multi-target pharmacological profile, including NMDA receptor antagonism, sigma receptor binding, and sodium channel modulation [1]. As a structural analog of amantadine and memantine, it shares their polycyclic cage core but replaces the primary amine with a guanidine moiety, significantly altering its pharmacokinetic, safety, and therapeutic properties [2].

Why Memantine or Amantadine Cannot Substitute for 1-(1-Adamantyl)guanidine (IEM-2151) in Research or Development Pipelines


While amantadine, memantine, and IEM-2151 share an adamantane core, their functional groups—primary amine versus guanidine—confer dramatically different pharmacodynamic and safety profiles that preclude simple interchangeability. IEM-2151's guanidine group enhances its interaction with sigma receptors and sodium channels while fundamentally altering its therapeutic index relative to NMDA receptor antagonism [1]. Critically, in vivo studies demonstrate that IEM-2151 has a markedly superior safety profile and broader neuroprotective activity compared to memantine, meaning direct substitution with memantine would result in significantly different therapeutic outcomes and potential toxicity risks [2]. The compound also exhibits unique solubility and supramolecular binding properties due to its guanidine moiety, enabling applications in gene delivery systems where simple amine analogs are ineffective [3].

Quantitative Evidence for Differentiated Procurement of 1-(1-Adamantyl)guanidine (IEM-2151) Relative to Comparators


Superior Therapeutic Index of IEM-2151 Compared to Memantine Across Multiple In Vivo Models

In a comprehensive comparative study of adamantane derivatives, IEM-2151 (1-adamantylguanidine hydrochloride) demonstrated a significantly higher therapeutic index than memantine across multiple pharmacological models. While IEM-2151 exhibited equally potent antiparkinsonian, antidepressant, and analgesic activity compared to memantine, it showed greater antihypoxic, anticonvulsant, and neuroprotective activity [1]. Critically, the therapeutic index of IEM-2151 exceeded that of memantine, indicating a wider safety margin for research applications requiring chronic dosing or higher concentrations.

Neuroprotection NMDA antagonism Therapeutic index

Superior Antiparkinsonian Efficacy and Safety of IEM-2151 versus Levodopa and Memantine in Rotenone-Induced Parkinsonism Model

In a rat model of rotenone-induced parkinsonism, oral administration of IEM-2151 at 10 mg/kg produced significantly greater antiparkinsonian effects than levodopa at 20 mg/kg (twice the dose) and memantine at 5 mg/kg [1]. Specifically, IEM-2151 reduced the proportion of rats with severe oligokinesia by 1.5–3 times more effectively than memantine and levodopa, and completely eliminated severe catalepsy, which neither comparator achieved [1]. Most notably, IEM-2151 was the only compound that prevented lethality throughout the entire experiment, while both memantine and levodopa increased animal lethality toward the experiment's end [1].

Parkinson's disease Antiparkinsonian activity Rotenone model

Synergistic Antiparkinsonian Effect of Low-Dose IEM-2151 with Levodopa

When co-administered orally at low doses, IEM-2151 (5 mg/kg) combined with levodopa (10 mg/kg) produced a maximal synergistic antiparkinsonian effect that exceeded the effects of either drug administered alone at double the dose [1]. This synergistic interaction is not observed with memantine-levodopa combinations, suggesting a unique mechanistic complementarity between IEM-2151's multi-target pharmacology and the dopaminergic actions of levodopa [1].

Parkinson's disease Combination therapy Synergistic effect

High-Affinity Sigma Receptor Binding of Adamantyl Guanidine Derivatives

The 1-(1-adamantyl)guanidine scaffold, when functionalized with an aryl group at the N3 position, yields compounds with high affinity for cerebral sigma binding sites. Specifically, [125I]-1-(p-iodophenyl)-3-(1-adamantyl)guanidine (PIPAG) binds to sigma sites with a Kd in the low nanomolar range [1]. This affinity is comparable to the prototypical sigma ligand 1,3-di-o-tolylguanidine (DTG), but the adamantyl moiety confers distinct physicochemical properties that influence cerebral distribution [1]. Importantly, PIPAG binding is not inhibited by compounds selective for dopamine, opioid, nicotinic acetylcholine, or phencyclidine receptors, confirming its sigma receptor specificity [1].

Sigma receptor Radioligand binding CNS imaging

Documented Aqueous Solubility of ≥25 mg/mL for 1-(1-Adamantyl)guanidine

Experimental solubility data indicate that 1-(1-adamantyl)guanidine is soluble in water to at least 25 mg/mL (or 50 mM in pure DMSO), providing a defined baseline for researchers formulating aqueous solutions for in vitro or in vivo studies [1]. While this is not presented as a comparative value against specific analogs, it establishes a quantitative solubility benchmark that distinguishes this compound from more hydrophobic adamantane derivatives that may require specialized solubilization strategies.

Solubility Formulation Physicochemical properties

Recommended Research and Industrial Applications for 1-(1-Adamantyl)guanidine (IEM-2151) Based on Differentiated Evidence


In Vivo Parkinson's Disease Research Requiring Superior Survival and Levodopa-Refractory Efficacy

Based on direct comparative evidence showing that IEM-2151 at 10 mg/kg p.o. completely eliminated severe catalepsy and prevented lethality throughout the experiment—outcomes not achieved by levodopa at 20 mg/kg or memantine at 5 mg/kg—this compound is uniquely suited for Parkinson's disease studies where long-term survival and efficacy against levodopa-refractory motor symptoms are primary endpoints [1]. The compound's ability to produce 1.5–3× greater reduction in severe oligokinesia compared to memantine and levodopa further supports its use in studies of advanced parkinsonism [1].

Low-Dose Synergistic Combination Therapy Development for Neurodegenerative Disorders

The demonstrated maximal synergistic antiparkinsonian effect when low-dose IEM-2151 (5 mg/kg) is combined with low-dose levodopa (10 mg/kg)—exceeding the effects of either drug at double the dose—positions this compound as a critical research tool for developing dose-sparing combination therapies [1]. This application scenario is particularly relevant for academic and industry programs seeking to minimize dopaminergic adverse effects while maintaining or enhancing therapeutic efficacy [1].

Neuroprotection Studies Requiring a Broad Activity Profile and Favorable Therapeutic Index

For research programs investigating neuroprotective strategies, IEM-2151 offers a quantitatively superior profile relative to memantine, with greater antihypoxic, anticonvulsant, and neuroprotective activities combined with a higher therapeutic index [1]. This differentiated profile supports its selection over memantine in studies where NMDA receptor modulation must be balanced against sigma receptor engagement and sodium channel effects to achieve optimal neuroprotection without dose-limiting toxicity [1].

Development of Sigma Receptor-Targeted Imaging Agents and CNS Ligands

The 1-(1-adamantyl)guanidine scaffold serves as a validated pharmacophore for high-affinity sigma receptor ligands, with derivatives such as PIPAG demonstrating low nanomolar Kd values and specific binding that is not displaced by ligands for dopamine, opioid, nicotinic, or phencyclidine receptors [1]. This class-level evidence supports the procurement of 1-(1-adamantyl)guanidine as a starting material or reference compound for medicinal chemistry programs developing novel sigma receptor modulators for CNS imaging or therapeutic applications [1].

Quote Request

Request a Quote for 1-(1-Adamantyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.